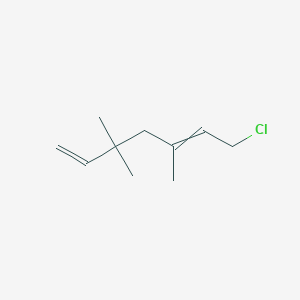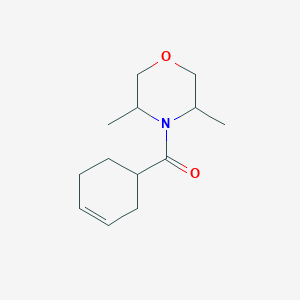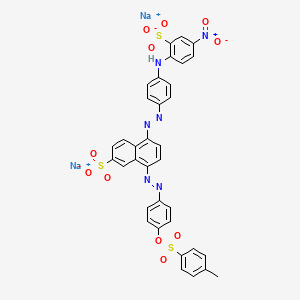
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a versatile compound in various chemical applications. This compound is often used in dye and pigment industries due to its vibrant color properties.
Méthodes De Préparation
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions to introduce the azo groups. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The pathways involved often include complex organic transformations and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Naphthalenesulfonic acid, 8-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 2-Naphthalenesulfonic acid derivatives with different azo group substitutions.
- Other azo dyes with varying sulfonic acid functionalities.
These compounds may share some properties but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
72968-81-1 |
|---|---|
Formule moléculaire |
C35H24N6Na2O11S3 |
Poids moléculaire |
846.8 g/mol |
Nom IUPAC |
disodium;8-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-40-33-19-18-32(30-16-15-29(21-31(30)33)53(44,45)46)39-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
BXMJSZZPKAWJHR-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


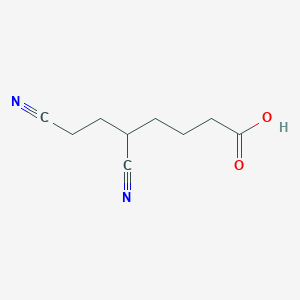
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
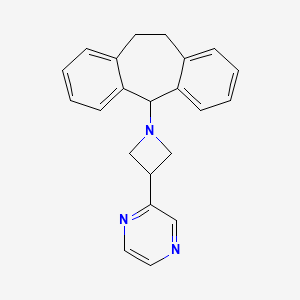
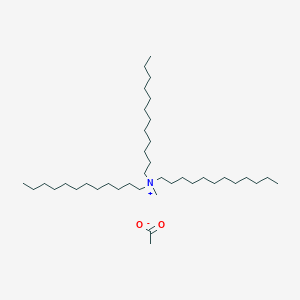


![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)

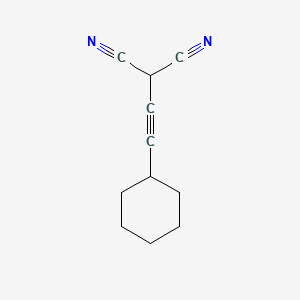
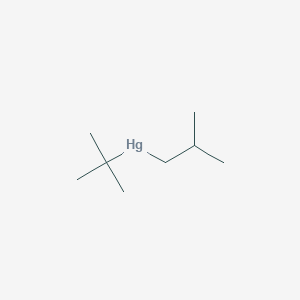
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
